Enterocin A

Probiotics Enterococcus faecium Bacteriocin gene screening

Enterocin A delivers unmatched potency against Listeria monocytogenes (MIC 0.1–1 ng/mL) while preserving beneficial lactic acid bacteria. Its narrow spectrum minimizes disruption to commensal microbiota, a key advantage for probiotic and fermented food applications. The entA gene, present in 97.4% of E. faecium strains, is the most reliable PCR screening marker for antimicrobial potential. Synergistic combinations with thyme essential oil reduce the MIC of thyme EOs against E. coli O157:H7 from 2.2 to 0.71 μg/mL, enabling broad-spectrum pathogen control. Choose Enterocin A for targeted, cost-effective antimicrobial strategies where generic bacteriocins fail.

Molecular Formula
Molecular Weight
Cat. No. B1576728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnterocin A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enterocin A: A Class IIa Bacteriocin with Potent Anti-Listerial Activity for Food and Pharmaceutical Procurement


Enterocin A is a class IIa (pediocin-like) bacteriocin produced by Enterococcus faecium, characterized as a small, heat-stable, antilisterial peptide [1]. Its antimicrobial activity is primarily directed against Gram-positive pathogens, with exceptionally high potency against Listeria monocytogenes, a major foodborne pathogen [2]. The compound is synthesized as a prepeptide encoded by the entA gene within a 10,879-bp chromosomal gene cluster that also includes immunity and induction factor genes [1]. Unlike broad-spectrum bacteriocins such as nisin, Enterocin A exhibits a narrow inhibitory spectrum, making it a targeted agent for specific applications in food biopreservation and probiotic development [2].

Why Enterocin A Cannot Be Simply Substituted with Nisin, Pediocin PA-1, or Other Class IIa Bacteriocins in Research and Industrial Formulations


Class IIa bacteriocins share a conserved pediocin-like structural motif but exhibit significant divergence in potency, spectrum, and synergistic compatibility. Enterocin A demonstrates MIC values against Listeria monocytogenes in the 0.1–1 ng/mL range, which are markedly lower than those of sakacin P and curvacin A [1]. Its gene prevalence in E. faecium clinical isolates is 97.4%, substantially higher than other enterocin genes such as enterocin B (2.6%) or NKR-5-3B (21.0%), reflecting distinct regulatory and ecological roles [2]. Furthermore, Enterocin A's narrow inhibition spectrum produces minimal disruption to commensal gut microbiota compared to broad-spectrum nisin in fecal slurry models [3]. Generic substitution with other bacteriocins fails because these parameters—specific MIC potency, genetic distribution patterns, and ecological selectivity—are not interchangeable across compounds, directly impacting procurement decisions for food preservation, probiotic engineering, and antimicrobial screening.

Enterocin A Procurement Evidence: Quantitative Comparative Performance Data for Informed Scientific Selection


Enterocin A Gene Prevalence in E. faecium (97.4%) Versus Other Bacteriocins: Implications for Probiotic Strain Selection

In a comprehensive genomic analysis of 38 E. faecium clinical isolates, the enterocin A (entA) gene was detected in 97.4% of strains, whereas the enterocin B gene was present in only 2.6%, enterocin NKR-5-3B in 21.0%, bacteriocin T8 in 36.8%, and BacAS9 in 23.7% [1]. This near-ubiquitous distribution demonstrates that Enterocin A is the dominant bacteriocin determinant in this species, making it the most reliable biomarker for screening E. faecium strains with antimicrobial potential.

Probiotics Enterococcus faecium Bacteriocin gene screening

Enterocin A MIC Against Listeria monocytogenes (0.1–1 ng/mL) Compared to Pediocin PA-1, Sakacin P, and Curvacin A

Purified Enterocin A exhibited MIC values against Listeria monocytogenes in the range of 0.1 to 1 ng/mL, which was the lowest among four class IIa bacteriocins tested [1]. Pediocin PA-1 and Enterocin A inhibited more strains and had generally lower MICs than sakacin P and curvacin A. The food pathogen L. monocytogenes was among the most sensitive indicator strains for all four bacteriocins, but Enterocin A was the most effective [1].

Food safety Listeria inhibition Bacteriocin potency

Fivefold Reduction in Enterocin A MIC with Thyme Essential Oils Synergy Against L. monocytogenes

In a checkerboard synergy assay, the combination of Enterocin A with Thymus vulgaris essential oils produced a synergistic interaction against Listeria monocytogenes, with an FIC index < 0.5. The MIC of Enterocin A decreased fivefold from 4.57 μg/mL to 0.9 μg/mL, while the MIC of thyme EOs decreased threefold from 3.6 μg/mL to 1.2 μg/mL [1]. This combination also yielded a synergistic antimicrobial effect against E. coli O157:H7, a Gram-negative pathogen not inhibited by Enterocin A alone [1].

Synergistic antimicrobials Food biopreservation Combination therapy

Enterocin A Narrow Spectrum vs. Nisin Broad Spectrum in Gut Microbiota Modulation

In fecal slurry batch cultures from infants, Enterocin A (EntA) and Enterocin K1 (EntK1), with relative narrower inhibition spectra, showed no or little effect on the abundance of intestinal bacterial groups, whereas nisin and Garvicin ML, with broad antimicrobial spectra, shifted the abundance of several bacterial groups [1]. This was confirmed by SCFA analysis, where a reduction in acetate concentration was observed in samples with low Bifidobacterium abundance following broad-spectrum bacteriocin treatment [1].

Microbiome Probiotics Bacteriocin selectivity

Enterocin A Thermal Stability: Maximum Stability at Temperatures Below 100°C and Acidic pH

Enterocin A produced by E. faecium MMRA exhibited maximum stability at temperatures below 100°C, at acidic pH values, and with short incubation times [1]. In realkalized fed-batch fermentation, Enterocin A production reached 35.9 AU/mL, representing an optimized yield compared to non-realkalized batch conditions [1]. This thermal tolerance profile is characteristic of class IIa bacteriocins but varies among strains and production conditions [1].

Bacteriocin stability Food processing Formulation compatibility

Sausage Ingredients Inhibit Enterocin Production: Sodium Chloride and Pepper Decrease Production 16-Fold

Enterocin production by E. faecium CTC492 was significantly inhibited by sausage ingredients and additives, with the exception of nitrate. The addition of sodium chloride and pepper decreased production 16-fold [1]. Optimal production conditions were defined as 25–35°C and initial pH 6.0–7.5 in MRS medium supplemented with sucrose (2%) plus glucose (0.25%) and Tween-80 (1%) [1]. When applied as additives in dry fermented sausages, enterocins significantly diminished Listeria counts by 1.13 log (P < 0.001) [1].

Fermented meat Bacteriocin production Formulation optimization

Enterocin A Best-Fit Application Scenarios for Research and Industrial Procurement


Food Biopreservation: Targeted Control of Listeria monocytogenes in Dairy and Meat Products

Enterocin A is optimal for applications requiring potent, targeted inhibition of Listeria monocytogenes without affecting beneficial starter cultures. The compound's narrow spectrum preserves lactic acid bacteria essential for fermentation while achieving >5 log10 reduction in Listeria viability within 2 hours at appropriate concentrations [1]. The 16-fold production inhibition by NaCl and pepper in sausage matrices [2] indicates that direct addition of purified Enterocin A, rather than reliance on in situ production by starter cultures, is the preferred strategy for high-salt fermented meat products. The 5-fold MIC reduction achievable with thyme essential oil synergy [3] further supports cost-effective formulation strategies.

Probiotic Strain Development: Enterocin A as a Reliable Biomarker for Antimicrobial E. faecium Selection

With 97.4% gene prevalence in E. faecium strains [1], the enterocin A gene (entA) serves as the most reliable PCR screening marker for identifying E. faecium isolates with antimicrobial potential. The narrow inhibition spectrum documented in fecal slurry models [2] demonstrates minimal disruption to commensal Bifidobacterium populations, a key advantage for probiotic applications where microbiome preservation is critical. Strains harboring entA are suitable candidates for development as bioprotective cultures in fermented foods and as probiotic supplements.

Combinatorial Antimicrobial Formulations: Synergy with Plant Essential Oils for Extended Spectrum Activity

Enterocin A alone lacks activity against Gram-negative pathogens such as E. coli O157:H7. However, combination with thyme essential oils produces a synergistic antimicrobial effect, reducing the MIC of thyme EOs against E. coli from 2.2 μg/mL to 0.71 μg/mL [1]. This combination strategy enables Enterocin A to be deployed in formulations targeting both Gram-positive and Gram-negative foodborne pathogens, expanding its utility beyond Listeria control alone. The FIC index < 0.5 confirms true synergy rather than additive effects [1].

Poultry Industry: Alternative to Antibiotics Against Clostridium perfringens Necrotic Enteritis

Synthetic Enterocin A demonstrates activity against Clostridium perfringens, the causative agent of necrotic enteritis in poultry, with MIC values around 100 µg/mL [1]. While Enterocin L50A and L50B show higher potency against this pathogen, Enterocin A's established gene cluster characterization [2] and heterologous expression systems [3] make it a more tractable candidate for recombinant production and regulatory approval pathways in animal feed applications.

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